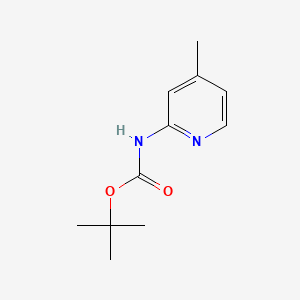

tert-Butyl (4-methylpyridin-2-yl)carbamate

Descripción

Contextualization of N-Protected Pyridin-2-ylcarbamates within Heterocyclic Chemistry

Pyridine (B92270), a six-membered heteroaromatic ring containing one nitrogen atom, is a ubiquitous structural motif in chemistry. nih.gov The presence of the nitrogen atom influences the ring's electronic properties, making it a weak base and susceptible to specific substitution patterns. nih.gov In complex syntheses, functional groups on the pyridine ring, such as amines, often require protection to prevent unwanted side reactions.

N-protected pyridin-2-ylcarbamates represent a crucial class of intermediates in this context. The carbamate (B1207046) linkage, specifically the tert-butoxycarbonyl (Boc) group, is a widely used protecting group for amines. Its popularity stems from its stability under a range of reaction conditions and its susceptibility to clean removal under acidic conditions. By masking the nucleophilicity and basicity of the amino group, the Boc protection strategy allows chemists to perform modifications on other parts of the molecule with high precision.

Historical Development and Emerging Significance of the tert-Butyl (4-methylpyridin-2-yl)carbamate Scaffold

The synthesis of this compound is achieved through the reaction of 2-amino-4-methylpyridine (B118599) with di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.gov This straightforward procedure makes the compound readily accessible for synthetic applications.

Historically, this scaffold has been utilized as a key intermediate in the synthesis of biologically active molecules. Its significance has grown with the increasing interest in targeted therapeutics. The compound serves as a precursor for N-substituted 2-aminopyridin-4-yl derivatives, which are integral components of various kinase inhibitors. nih.gov For instance, it is a documented starting material in the synthesis of potent p38 MAP kinase inhibitors, which are investigated for their potential in treating inflammatory diseases. nih.govnih.govresearchgate.net The ability to further functionalize this molecule, for example through N-benzylation, underscores its role as a versatile building block. nih.govresearchgate.net

Overview of Key Research Domains and Methodological Approaches

The primary research domain for this compound is medicinal chemistry, particularly in the discovery and development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The 2-aminopyridine (B139424) scaffold is a well-established "hinge-binding" motif that can interact with the ATP-binding site of many kinases.

Methodological approaches involving this compound often begin with its synthesis via Boc protection of 2-amino-4-methylpyridine. nih.gov Subsequent synthetic steps can involve deprotonation of the carbamate nitrogen followed by alkylation to introduce further substituents. For example, treatment with sodium hydride and an alkyl halide (like benzyl (B1604629) bromide) converts the secondary carbamate into a tertiary one, providing a route to more complex derivatives. nih.govresearchgate.net The Boc group can later be removed to liberate the free amine, which can then participate in coupling reactions to build the final target molecule.

Rationale for Comprehensive Academic Investigation

A comprehensive investigation of this compound is justified by its established role as a critical intermediate in the synthesis of high-value compounds, particularly in medicinal chemistry. Its simple yet functional structure allows for diverse chemical modifications, making it a cornerstone for building libraries of potential drug candidates. Understanding its reactivity, synthetic pathways, and applications provides valuable insights for organic chemists engaged in the design and synthesis of novel heterocyclic compounds. The scaffold's proven utility in the development of p38 MAP kinase inhibitors highlights its potential for constructing other targeted therapeutic agents. nih.govnih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl N-(4-methylpyridin-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-8-5-6-12-9(7-8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SABMAMDNSRZJBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453859 |

Source

|

| Record name | tert-Butyl (4-methylpyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90101-20-5 |

Source

|

| Record name | 1,1-Dimethylethyl N-(4-methyl-2-pyridinyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90101-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (4-methylpyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(4-methylpyridin-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Tert Butyl 4 Methylpyridin 2 Yl Carbamate

Established Synthetic Routes for the Preparation of tert-Butyl (4-methylpyridin-2-yl)carbamate

The synthesis of this compound is primarily achieved through the direct protection of the corresponding amine or, alternatively, via rearrangement reactions of carboxylic acid derivatives.

Direct N-Boc Protection of 2-Amino-4-methylpyridine (B118599)

The most common and straightforward method for preparing the title compound is the direct N-tert-butoxycarbonylation (N-Boc protection) of 2-amino-4-methylpyridine. nih.govfishersci.co.uk This reaction involves treating the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), which introduces the Boc protecting group onto the amino nitrogen. fishersci.co.uk

The conditions for N-Boc protection are flexible, generally achieving high yields under relatively mild protocols. fishersci.co.uk The reaction is typically performed in solvents such as tert-butanol, tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), methanol, or dioxane at temperatures ranging from room temperature to moderate heat. nih.govfishersci.co.ukgoogle.com

A specific reported synthesis involves the slow addition of 2-amino-4-methylpyridine to a solution of di-tert-butyl dicarbonate in freshly distilled tert-butanol, followed by stirring at room temperature for three days. nih.gov This process yielded the product in 84% after recrystallization. nih.gov Optimization strategies often focus on accelerating the reaction and improving selectivity. The use of a base is common, and in some cases, the reaction can be performed under solvent-free conditions, which can be more environmentally friendly. fishersci.co.ukderpharmachemica.com For instance, a patent describes a method for BOC protection of aminopyridines using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), 1-hydroxybenzotriazole (B26582) (HOBT), and a base at room temperature, reporting yields between 80-90%. google.com

Di-tert-butyl dicarbonate (Boc₂O) is the most widely used reagent for this transformation due to its high reactivity and the benign nature of its byproducts (tert-butanol and carbon dioxide). fishersci.co.uk The efficiency of the reaction is often high, but can be influenced by the choice of base and solvent. Common bases include sodium bicarbonate, triethylamine (B128534) (TEA), and 4-dimethylaminopyridine (B28879) (DMAP), which can also act as a nucleophilic catalyst to enhance acylation efficiency. fishersci.co.uk While aromatic amines can be less nucleophilic, requiring a catalyst, the reaction on 2-amino-4-methylpyridine proceeds efficiently. The table below summarizes various conditions used for the N-Boc protection of amines.

| Substrate | Reagent | Catalyst/Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Amino-4-methylpyridine | (Boc)₂O | None | tert-Butanol | Room Temp | 84% | nih.gov |

| Aminopyridine | (Boc)₂O | EDCI/HOBT/Base | THF, DCM, etc. | Room Temp | 80-90% | google.com |

| General Amines | (Boc)₂O | DMAP or TEA | THF or DCM | 0–25°C | High | |

| General Amines | (Boc)₂O | Amberlite-IR 120 | Solvent-free | Room Temp | ~100% | derpharmachemica.com |

Carbamate (B1207046) Formation via Curtius Rearrangement and Related Approaches

An alternative synthetic route to tert-butyl carbamates is the Curtius rearrangement. wikipedia.orgnih.gov This reaction converts a carboxylic acid into a Boc-protected amine. wikipedia.org The process begins with the conversion of a carboxylic acid to an acyl azide (B81097), which then undergoes thermal or photochemical rearrangement to form an isocyanate, with the loss of nitrogen gas. wikipedia.orgnih.gov In the presence of tert-butanol, the isocyanate intermediate is trapped to yield the desired tert-butyl carbamate. wikipedia.orgnih.gov

For the synthesis of this compound, this would involve starting with 4-methylpicolinic acid. While a specific application of this route for the title compound is not detailed in the provided results, a closely related synthesis of tert-butyl (4-bromo-pyridin-2-yl)-carbamate from 4-bromopyridine-2-carboxylic acid has been reported, demonstrating the viability of this approach for substituted pyridine-2-carbamates. chemicalbook.com Reagents such as diphenylphosphoryl azide (DPPA) can be used to facilitate the one-pot conversion of carboxylic acids to their corresponding carbamates without isolating the unstable acyl azide intermediate. orgsyn.orgtcichemicals.com

Catalytic Strategies for Carbamate Synthesis

Various catalytic systems have been developed to improve the efficiency, selectivity, and environmental footprint of N-Boc protection reactions. derpharmachemica.comorganic-chemistry.org These strategies often aim to activate either the amine or the Boc anhydride.

Base Catalysis: As mentioned, bases like DMAP are frequently used in catalytic amounts to accelerate the reaction.

Lewis Acid Catalysis: A range of Lewis acids have been shown to catalyze N-tert-butoxycarbonylation, although they can sometimes suffer from drawbacks like long reaction times or high temperatures. derpharmachemica.com

Heterogeneous Catalysis: To simplify product purification and catalyst recycling, solid-supported catalysts have been employed. derpharmachemica.com Amberlite-IR 120, a strongly acidic ion-exchange resin, has been used as an efficient and recyclable heterogeneous catalyst for the N-Boc protection of various amines under solvent-free conditions, often leading to excellent yields in minutes. derpharmachemica.com Similarly, perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) serves as an effective and reusable catalyst for this transformation. organic-chemistry.org

Other Catalysts: Iodine has also been reported as a practical catalyst for the protection of amines with (Boc)₂O under solvent-free conditions at room temperature. organic-chemistry.org

Functionalization and Derivatization Strategies for the Pyridine (B92270) Ring

Once synthesized, this compound can serve as a substrate for further chemical modifications. The Boc-protected amino group influences the reactivity and regioselectivity of subsequent reactions on the pyridine ring.

Derivatization can occur at the carbamate nitrogen. For example, treatment of tert-butyl 4-methylpyridin-2-ylcarbamate with sodium hydride followed by benzyl (B1604629) bromide results in N-benzylation, yielding tert-butyl N-benzyl-N-(4-methylpyridin-2-yl)carbamate. nih.gov

Functionalization of the pyridine ring itself is also a key strategy. While specific examples for the title compound are limited in the search results, derivatization of analogous pyridine carbamates provides insight into potential transformations. For a related compound, tert-butyl (2-methylpyridin-3-yl)carbamate, electrophilic substitution such as nitration is predicted to occur at the 4-position due to the directing effects of the carbamate group. Furthermore, palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura reaction, can be employed to introduce new carbon-carbon bonds at specific positions on the pyridine ring. It is plausible that this compound could undergo similar transformations, such as halogenation or metalation at the C3 or C5 positions, followed by cross-coupling to introduce diverse substituents.

Regioselective Substitution Reactions of the Pyridine Nucleus

The pyridine ring is generally considered an electron-deficient heterocycle, which makes it less reactive towards electrophilic substitution compared to benzene. The nitrogen atom exerts a deactivating effect (-I effect), and in acidic media, protonation of the nitrogen to form a pyridinium (B92312) ion further deactivates the ring. uoanbar.edu.iq Consequently, electrophilic substitutions on this compound, such as nitration or halogenation, typically require harsh reaction conditions. uoanbar.edu.iq The substitution pattern is directed by the existing substituents. The Boc-amino group at position 2 and the methyl group at position 4 are both activating, ortho-, para-directing groups. This would suggest that electrophilic attack is most likely to occur at positions 3 and 5.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic substitution, particularly at the α (2, 6) and γ (4) positions. In the case of this compound, the presence of the bulky Boc-protecting group at the 2-position may sterically hinder nucleophilic attack at this site. However, functionalization at other positions can be achieved through directed ortho-metalation strategies.

Side-Chain Lithiation and Subsequent Electrophilic Trapping

The methyl group at the 4-position of this compound offers a valuable site for functionalization through side-chain lithiation. This strategy involves the deprotonation of the methyl group using a strong base, typically an organolithium reagent, to form a nucleophilic benzylic-type anion. This anion can then be trapped with various electrophiles to introduce a wide range of functional groups.

The regioselectivity of lithiation (ring vs. side-chain) is highly dependent on the choice of base and reaction conditions. morressier.comclockss.org For instance, hindered bases like lithium diisopropylamide (LDA) tend to favor deprotonation of the side-chain methyl group. morressier.com In contrast, reagents like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) can lead to lithiation on the pyridine ring, often directed by the carbamate group to the C3 or C5 position. morressier.comresearchgate.net The carbamate itself can act as a directed metalation group (DMG), guiding the organolithium reagent to an adjacent ortho position. researchgate.netacs.org

The resulting lithiated species can react with a diverse array of electrophiles, as illustrated in the table below.

| Lithiating Agent | Electrophile | Product Structure | Reference |

| LDA | Benzaldehyde | 2-(tert-butoxycarbonylamino)-4-(2-hydroxy-2-phenylethyl)pyridine | researchgate.net |

| LDA | Dimethyl disulfide | 2-(tert-butoxycarbonylamino)-4-(methylthiomethyl)pyridine | researchgate.net |

| t-BuLi | Iodine | tert-Butyl (3-iodo-4-methylpyridin-2-yl)carbamate | morressier.com |

| n-BuLi/TMEDA | Trimethylsilyl chloride | tert-Butyl (4-methyl-3-(trimethylsilyl)pyridin-2-yl)carbamate | researchgate.net |

This methodology provides a powerful tool for elaborating the 4-methyl position, transforming it into more complex side chains.

Cross-Coupling Methodologies for Diversification

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be effectively applied to pyridine derivatives like this compound. nih.govrsc.org To utilize these reactions, the pyridine ring must first be functionalized with a suitable handle, typically a halogen (e.g., Br, I) or a triflate group. This can be achieved through methods like those described in the regioselective substitution section.

Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling an organoboron reagent with a halide. For example, a halogenated derivative of this compound can be coupled with various aryl or vinyl boronic acids or esters to introduce new carbon frameworks. nih.govnih.gov

Buchwald-Hartwig Amination: This reaction is a premier method for constructing C-N bonds. A halogenated this compound can be coupled with a wide range of primary or secondary amines to yield more complex aminopyridine derivatives. nih.govmdpi.com The Boc-protected amine can serve as a reactant in some palladium-catalyzed amidation reactions as well. researchgate.net

| Coupling Reaction | Reactants | Catalyst/Ligand System | Product Type | Reference |

| Suzuki-Miyaura | Halogenated Pyridine + Arylboronic acid | Pd(OAc)₂ / SPhos | Aryl-substituted pyridine | nih.gov |

| Buchwald-Hartwig | Halogenated Pyridine + Primary/Secondary Amine | Pd₂(dba)₃ / RuPhos | N-Aryl/N-Alkyl aminopyridine | mdpi.comresearchgate.net |

These cross-coupling strategies offer a modular approach to significantly increase the molecular diversity of structures derived from the parent carbamate.

Chemical Modifications and Transformations of the Carbamate Moiety

The tert-butyl carbamate (Boc) group is primarily installed as a protecting group for the amino functionality, but it can also participate in various chemical transformations.

Cleavage and Deprotection Protocols for the tert-Butyl Carbamate Group

The removal of the Boc group to unmask the primary amine (2-amino-4-methylpyridine) is a common and crucial step in multi-step syntheses. The stability of the Boc group to basic conditions allows for selective deprotection in the presence of base-labile groups like Fmoc. organic-chemistry.org A variety of protocols exist for its cleavage.

Acidic Cleavage: The most common method for Boc deprotection involves treatment with strong acids. acsgcipr.orgfishersci.co.uk Anhydrous acids are typically used to generate a tert-butyl cation, which then fragments to isobutylene. acsgcipr.org

Basic Cleavage: While generally stable to base, the Boc group can be cleaved under specific basic conditions, particularly with strong bases like sodium tert-butoxide in the presence of a small amount of water. sci-hub.se This provides an alternative for substrates that are sensitive to acid.

Fluoride-Mediated Cleavage: Reagents like tetra-n-butylammonium fluoride (B91410) (TBAF) in a solvent such as tetrahydrofuran (THF) can also effect the removal of the Boc group. lookchem.comorganic-chemistry.org This method is considered mild and can offer selectivity in complex molecules. organic-chemistry.org

| Deprotection Method | Reagent(s) | Typical Conditions | Key Features | Reference |

| Acidic | Trifluoroacetic acid (TFA) | DCM, Room Temp | Fast, common, generates t-butyl cation | acsgcipr.orgfishersci.co.uk |

| Acidic | HCl in Dioxane/EtOAc | Room Temp | Common, provides amine as HCl salt | fishersci.co.uksemanticscholar.org |

| Lewis Acidic | Zinc Bromide (ZnBr₂) | DCM | Chemoselective in presence of other acid-labile groups | semanticscholar.orgresearchgate.net |

| Basic | Sodium t-butoxide/H₂O | THF, Reflux | Useful for acid-sensitive substrates | sci-hub.se |

| Fluoride-Mediated | Tetrabutylammonium fluoride (TBAF) | THF, Reflux | Mild conditions, good selectivity | lookchem.comorganic-chemistry.org |

Transamidation and Urea (B33335) Formation Reactions

The carbamate functionality is not limited to being a passive protecting group. It can be directly converted into other important functional groups, such as amides and ureas, often bypassing the need for a separate deprotection step.

Transamidation: One-pot methods have been developed to transform tert-butyl carbamates directly into amides. This can be achieved by treating the carbamate with acyl halide-methanol mixtures, which avoids the isolation of the potentially unstable free amine. organic-chemistry.orgresearchgate.net

Urea Formation: The synthesis of ureas from this compound can be accomplished by reacting it with an amine in the presence of a suitable activating agent. google.com A modern, sustainable approach involves the use of lithium tert-butoxide as a base to transform the Boc-protected amine into an isocyanate intermediate in situ. This reactive intermediate is then trapped by a primary or secondary amine to form the desired urea derivative. rsc.orgresearchgate.net This method avoids the use of hazardous reagents like phosgene. rsc.org

Green Chemistry Principles in the Synthesis of Pyridine Carbamates

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyridine carbamates.

Key green approaches applicable to the synthesis and modification of this compound include:

Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives, such as water or ionic liquids, is a primary goal. rasayanjournal.co.inrsc.org For example, multicomponent reactions for pyridine synthesis have been developed in aqueous media. rsc.org

Catalysis: Employing catalytic reagents instead of stoichiometric ones minimizes waste. This is exemplified by the use of palladium catalysts in cross-coupling reactions, which are used in small amounts.

Atom Economy: Designing syntheses where the maximum proportion of reactant atoms is incorporated into the final product. Multicomponent reactions (MCRs) are excellent examples of atom-economical processes for constructing complex molecules like pyridines in a single step. rasayanjournal.co.innih.gov

Energy Efficiency: The use of microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov

Safer Reagents: Developing synthetic routes that avoid toxic reagents is crucial. The synthesis of ureas via an isocyanate intermediate generated from a Boc-carbamate, for instance, provides a safer alternative to methods employing phosgene. rsc.orgresearchgate.net Similarly, using ammonium (B1175870) carbonate as a non-toxic nitrogen source in pyridine synthesis represents a greener choice. rsc.org

By incorporating these principles, the synthesis and derivatization of this compound can be made more sustainable and environmentally friendly.

Structural Elucidation and Conformational Analysis of Tert Butyl 4 Methylpyridin 2 Yl Carbamate

X-ray Crystallographic Investigations

Single-crystal X-ray crystallography offers an unambiguous determination of the solid-state structure of tert-butyl (4-methylpyridin-2-yl)carbamate. The analysis reveals a crystal structure containing two crystallographically independent molecules, hereafter referred to as molecule A and molecule B, which exhibit subtle conformational differences. nih.gov

Both independent molecules feature a planar pyridine (B92270) ring and a planar carbamate (B1207046) group, as is characteristic for these functional groups. nih.gov The geometry of the carbamate moiety is of particular interest. The bond length of the amide C–N bond (N8–C9) is 1.373(6) Å in molecule A and 1.367(5) Å in molecule B. nih.gov These distances are intermediate between a typical C–N single bond (approx. 1.47 Å) and a C=N double bond (approx. 1.27 Å), indicating a significant partial double bond character. This is a result of resonance delocalization of the nitrogen lone pair into the carbonyl group, which restricts rotation around the N8–C9 bond and enforces planarity on the carbamate group. nih.gov

The most prominent intermolecular interaction governing the supramolecular assembly in the crystal is a classic N–H···N hydrogen bond. The carbamate N–H group of one molecule acts as a hydrogen bond donor to the pyridine nitrogen atom of a neighboring molecule. nih.gov Specifically, the N8A–H8A group of molecule A donates to the N2B atom of molecule B, and conversely, the N8B–H8B group of molecule B donates to the N2A atom of molecule A. These interactions are reciprocal, creating a centrosymmetric dimer where the two independent molecules are linked together. nih.govnist.gov This robust hydrogen-bonding motif is a key feature defining the crystal packing.

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

| N8A–H8A···N2B | 0.94 | 2.05 | 2.980 (5) | 171 |

| N8B–H8B···N2A | 0.98 | 2.04 | 3.015 (5) | 173 |

Table 1: Hydrogen Bond Geometry for this compound. Data sourced from Koch et al. (2008). nih.gov

The compound crystallizes in the orthorhombic space group P2₁2₁2₁, with eight molecules (four dimers) per unit cell. nih.gov The crystal packing is primarily directed by the formation of the hydrogen-bonded dimers described previously. These dimers are then arranged in a herringbone pattern to fill the space efficiently. The lattice parameters determined at a temperature of 193(2) K provide a precise description of the unit cell dimensions. nih.gov While detailed lattice dynamics studies are not available, the crystallographic data provides a clear static picture of the solid-state arrangement.

| Parameter | Value |

| Empirical Formula | C₁₁H₁₆N₂O₂ |

| Formula Weight | 208.26 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.5850 (6) |

| b (Å) | 11.6854 (6) |

| c (Å) | 18.5568 (15) |

| Volume (ų) | 2295.3 (3) |

| Z | 8 |

Table 2: Crystal Data and Structure Refinement Parameters. Data sourced from Koch et al. (2008). nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H NMR: The proton NMR spectrum is expected to show several distinct signals. A sharp singlet integrating to nine protons would appear in the upfield region (typically δ 1.4-1.6 ppm), corresponding to the magnetically equivalent protons of the tert-butyl group. Another singlet, integrating to three protons, would be present for the methyl group on the pyridine ring (typically δ 2.2-2.5 ppm). The three protons on the pyridine ring are chemically distinct and should give rise to three separate signals in the aromatic region (typically δ 6.5-8.5 ppm), with their characteristic splitting patterns determined by spin-spin coupling. A broad singlet corresponding to the N-H proton of the carbamate group would also be expected, with a chemical shift that can vary depending on solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum should display 8 unique signals, corresponding to the number of non-equivalent carbon atoms in the molecule's asymmetric unit. Key expected signals include the carbonyl carbon of the carbamate group (δ ~153 ppm), the quaternary carbon of the tert-butyl group (δ ~80 ppm), and the methyl carbons of the tert-butyl group (δ ~28 ppm). The remaining signals would correspond to the five distinct carbons of the 4-methylpyridine (B42270) ring.

Mass Spectrometric Approaches for Molecular Structure Confirmation

Mass spectrometry (MS) is a vital tool for confirming the molecular weight and probing the fragmentation patterns of this compound. The nominal molecular weight of the compound is 208.26 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition of C₁₁H₁₆N₂O₂.

Predicted data for various adducts of the molecule helps in identifying the molecular ion peak in different MS ionization modes. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 209.12847 |

| [M+Na]⁺ | 231.11041 |

| [M-H]⁻ | 207.11391 |

| [M+NH₄]⁺ | 226.15501 |

Table 3: Predicted m/z values for common adducts of this compound. Data sourced from PubChemLite. uni.lu

Under electron ionization (EI) conditions, the molecule is expected to undergo characteristic fragmentation. A primary fragmentation pathway would involve the cleavage of the tert-butyl group, leading to a prominent peak corresponding to the tert-butyl cation (m/z 57). Another common pathway for tert-butyl carbamates is the loss of isobutene (C₄H₈, mass 56) via a McLafferty-type rearrangement, followed by the loss of carbon dioxide (CO₂, mass 44) to yield the corresponding 2-amino-4-methylpyridine (B118599) fragment. This fragmentation pattern provides structural confirmation by identifying the core pyridine structure and the carbamate protecting group.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

The analysis of the vibrational spectra allows for the unambiguous identification of key functional groups. The carbamate moiety, for instance, exhibits highly characteristic stretching vibrations, including the N-H and C=O stretches, which are readily identifiable in the IR spectrum. Similarly, the vibrations associated with the substituted pyridine ring and the bulky tert-butyl group appear in distinct regions of the spectrum.

Beyond simple functional group identification, vibrational spectroscopy offers profound insights into the conformational landscape of the molecule. X-ray crystallography studies have revealed that this compound can exist as two crystallographically independent molecules in the solid state, primarily differing in the dihedral angle between the pyridine ring and the carbamate plane nih.gov. This conformational variance is expected to manifest in the vibrational spectra. The precise frequencies and shapes of vibrational bands, particularly those involving the carbamate linker and the pyridine ring, are sensitive to the local electronic and steric environment. Therefore, the presence of multiple conformers can lead to the splitting of certain peaks or the appearance of broadened bands, as different molecular geometries give rise to slightly different vibrational energies. By analyzing these subtle spectral features, one can gain a deeper understanding of the conformational preferences of the molecule in the solid state.

The principal vibrational modes for this compound can be assigned by dissecting the molecule into its primary structural components: the tert-butyl group, the carbamate group, and the 4-methylpyridine ring. A detailed assignment of the expected vibrational frequencies, based on data from analogous compounds, is presented below.

Interactive Table: Predicted Vibrational Frequencies and Assignments

Users can sort the data by clicking on the column headers to better analyze the different vibrational modes and their expected spectral regions in both IR and Raman spectroscopy.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| N-H Stretch | Carbamate | 3350 - 3250 | Strong, Broad | Medium |

| C-H Aromatic Stretch | Pyridine Ring | 3100 - 3000 | Medium | Strong |

| C-H Asymmetric Stretch | Methyl & tert-Butyl | 2985 - 2960 | Strong | Strong |

| C-H Symmetric Stretch | Methyl & tert-Butyl | 2880 - 2860 | Medium | Strong |

| C=O Stretch (Amide I) | Carbamate | 1725 - 1700 | Very Strong | Weak |

| C=C/C=N Ring Stretch | Pyridine Ring | 1610 - 1580 | Strong | Strong |

| N-H Bend (Amide II) | Carbamate | 1540 - 1510 | Strong | Weak |

| C-H Asymmetric Bend | Methyl & tert-Butyl | 1480 - 1450 | Medium | Medium |

| C-H Symmetric Bend | tert-Butyl | 1395 - 1365 | Strong (doublet) | Medium |

| C-N Stretch | Carbamate/Pyridine | 1300 - 1200 | Strong | Medium |

| C-O Stretch | Carbamate | 1250 - 1180 | Strong | Medium |

| Ring Breathing | Pyridine Ring | 1050 - 990 | Medium | Strong |

| C-H Out-of-Plane Bend | Pyridine Ring | 850 - 750 | Strong | Weak |

Detailed Research Findings:

Carbamate Group Vibrations: The most prominent absorption in the IR spectrum is anticipated to be the C=O stretching vibration (Amide I band), typically appearing in the 1725-1700 cm⁻¹ region. This intense band is a definitive marker for the carbamate functional group. The N-H stretching vibration is expected as a broad band in the 3350-3250 cm⁻¹ range, with its position and width being sensitive to hydrogen bonding interactions. The N-H bending mode (Amide II), coupled with C-N stretching, typically gives rise to a strong absorption around 1540-1510 cm⁻¹ researchgate.net.

4-Methylpyridine Ring Vibrations: The aromatic C-H stretching vibrations of the pyridine ring are expected to produce several bands of medium intensity in the 3100-3000 cm⁻¹ region. The characteristic ring stretching vibrations involving C=C and C=N bonds are predicted to appear in the 1610-1450 cm⁻¹ range. These bands are often strong in both IR and Raman spectra and are diagnostic for the pyridine scaffold. A strong "ring breathing" mode, which is characteristic of substituted pyridines, is also expected to be prominent in the Raman spectrum between 1050 cm⁻¹ and 990 cm⁻¹.

tert-Butyl and Methyl Group Vibrations: The aliphatic C-H stretching vibrations from the tert-butyl and methyl groups will result in strong absorptions in the 2985-2860 cm⁻¹ region. A characteristic feature of the tert-butyl group is the appearance of a strong, often split, symmetric C-H bending (umbrella) mode in the 1395-1365 cm⁻¹ region of the IR spectrum. Asymmetric C-H bending modes for both methyl and tert-butyl groups are found around 1480-1450 cm⁻¹.

Conformational Insights from Vibrational Spectra:

The existence of two distinct conformers in the solid state, with dihedral angles of 12.1° and 3.5° between the pyridine and carbamate planes, is a critical finding nih.gov. This structural nuance is expected to be reflected in the vibrational spectra. Vibrational modes that involve the atoms linking the two planar groups (the C-N bond of the carbamate) are particularly sensitive to this dihedral angle. As a result, bands associated with N-H bending, C-N stretching, and C-O stretching of the carbamate group may appear as doublets or as broadened peaks. This is because the two conformers represent slightly different potential energy environments, leading to a splitting of vibrational energy levels. Careful, high-resolution analysis of these specific spectral regions could therefore provide direct evidence of the conformational heterogeneity of this compound in the solid phase, corroborating the findings from X-ray diffraction studies.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic makeup of a molecule. These calculations can reveal regions of high and low electron density, which are key to understanding its chemical reactivity.

An analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A larger gap generally implies higher stability and lower reactivity. For tert-butyl (4-methylpyridin-2-yl)carbamate, the HOMO is expected to be localized on the electron-rich pyridine (B92270) ring and the carbamate (B1207046) nitrogen, while the LUMO would likely be distributed over the pyridine ring's π-system.

Table 1: Hypothetical Electronic Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Electron-donating capability |

| LUMO Energy | ~ -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | ~ 5.3 eV | Chemical reactivity and stability |

Note: These values are illustrative and would require specific calculations to be confirmed.

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. In this compound, the nitrogen atom of the pyridine ring and the oxygen atoms of the carbamate group would be expected to show negative electrostatic potential, indicating their role as hydrogen bond acceptors. The hydrogen atom on the carbamate nitrogen would exhibit a positive potential, making it a potential hydrogen bond donor.

Conformational Analysis and Rotational Barriers of the Carbamate Group

Conformational analysis aims to identify the most stable three-dimensional arrangements (conformations) of a molecule. For this compound, rotation around the C-N bond of the carbamate group and the C-N bond connecting the carbamate to the pyridine ring will lead to different conformers. The global minimum conformation would represent the most populated state of the molecule under thermal equilibrium. It is anticipated that the most stable conformer would exhibit minimal steric hindrance between the bulky tert-butyl group and the pyridine ring.

The presence of the 4-methyl group on the pyridine ring and the tert-butyl group on the carbamate has a significant impact on the molecule's conformational preferences. The methyl group is an electron-donating group, which can influence the electronic properties of the pyridine ring. The sterically demanding tert-butyl group will restrict the rotational freedom around the adjacent bonds, favoring conformations that minimize steric clash. Theoretical calculations of the rotational energy barriers can quantify the energy required to interconvert between different stable conformations.

Table 2: Hypothetical Rotational Barriers for Key Bonds in this compound

| Bond | Rotational Barrier (kcal/mol) | Description |

|---|---|---|

| Pyridine-N(carbamate) | 5 - 10 | Rotation is likely restricted due to potential steric interactions and resonance effects. |

Note: These values are illustrative and would require specific calculations to be confirmed.

Molecular Dynamics Simulations to Investigate Dynamic Behavior

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations can be used to study its dynamic behavior over time. By simulating the movements of all atoms in the molecule in a given environment (e.g., in a solvent like water or DMSO), MD can provide insights into its flexibility, conformational transitions, and interactions with surrounding molecules. For this compound, MD simulations could reveal how the molecule behaves in a biological environment, which is crucial for understanding its potential as a drug candidate.

Prediction of Key Molecular Descriptors for Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are foundational in medicinal chemistry and materials science for predicting the biological activity or physical properties of chemical compounds. wikipedia.orgprotoqsar.com The development of these models relies on the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. protoqsar.comresearchgate.net The general workflow for creating a QSAR model involves several key stages: compiling a dataset of molecules with their known activities, calculating a wide array of molecular descriptors, selecting the most pertinent descriptors, constructing a predictive model, and rigorously validating its performance. neovarsity.org

For this compound, a diverse set of molecular descriptors can be computationally generated to build robust QSAR/QSPR models. These descriptors are typically categorized by their dimensionality:

0D Descriptors: These include basic molecular information such as molecular weight and atom counts. ucdavis.edu

1D Descriptors: These encompass fragment counts, counts of hydrogen bond donors and acceptors, and properties like the logarithm of the octanol-water partition coefficient (LogP). ucdavis.edu

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices that describe molecular branching and connectivity. ucdavis.edu

3D Descriptors: These are calculated from the 3D coordinates of the molecule and describe its geometry, surface area, and volume. ucdavis.edu

4D Descriptors: These extend 3D descriptors by considering different conformations and orientations of the molecule. ucdavis.edu

A multitude of software packages are available for the calculation of these descriptors, including Dragon, PaDEL, and CDK descriptor GUI. osdd.nettalete.mi.itscbdd.com These programs can compute thousands of descriptors for a single molecule, which are then used to develop predictive models. For instance, a hypothetical QSAR study on a series of substituted pyridinyl carbamates, including this compound, could aim to predict their activity as enzyme inhibitors. The calculated descriptors would be used to build a mathematical model that correlates specific structural features with inhibitory potency.

Table 1: Examples of Calculable Molecular Descriptors for this compound

| Descriptor Class | Descriptor Example | Description |

| Constitutional (0D/1D) | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Number of H-bond Donors | The number of hydrogen atoms attached to electronegative atoms (N, O). | |

| Number of H-bond Acceptors | The number of electronegative atoms (N, O) with lone pairs. | |

| Topological (2D) | Wiener Index | A distance-based index that reflects the branching of the molecule. |

| Randić Index | A connectivity index based on the degree of vertices in the molecular graph. | |

| Geometrical (3D) | Molecular Surface Area | The total surface area of the molecule. |

| Molecular Volume | The volume occupied by the molecule. | |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

| HOMO/LUMO Energies | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, which relate to reactivity. |

These descriptors form the basis for building predictive models using various statistical and machine learning techniques, such as multiple linear regression, partial least squares, support vector machines, and neural networks. numberanalytics.com The resulting QSAR models can then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent and selective compounds.

Computational Approaches for Reaction Mechanism Elucidation

Computational chemistry provides indispensable insights into the mechanisms of chemical reactions, offering a detailed picture of the transformation from reactants to products. rsc.orgnih.govscielo.br For this compound, computational methods can be employed to study various reactions it may undergo, such as hydrolysis, substitution, or thermal decomposition. Density Functional Theory (DFT) is a widely used quantum mechanical method for these investigations due to its balance of accuracy and computational cost. researchgate.netdntb.gov.ua

The elucidation of a reaction mechanism typically involves the following computational steps:

Identification of Reactants, Products, and Intermediates: The three-dimensional structures of all species involved in the reaction are optimized to find their lowest energy conformations.

Locating Transition States: A transition state (TS) is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Computational algorithms are used to locate the geometry of the TS connecting reactants to products or intermediates.

Calculation of Reaction Energetics: The energies of all optimized structures (reactants, products, intermediates, and transition states) are calculated to construct a potential energy surface for the reaction. This allows for the determination of activation energies and reaction enthalpies.

Vibrational Frequency Analysis: This analysis confirms the nature of the stationary points on the potential energy surface. Reactants, products, and intermediates have all positive vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located TS is indeed the correct one for the reaction of interest.

For example, a computational study on the hydrolysis of the carbamate group in this compound would involve modeling the approach of a water molecule or a hydroxide (B78521) ion, locating the transition state for the nucleophilic attack on the carbonyl carbon, and calculating the energy barrier for this process. Such studies can reveal the step-by-step molecular events and the factors that influence the reaction rate. rsc.org

Recent advancements in computational chemistry also allow for the study of more complex phenomena, such as the role of solvent molecules in the reaction mechanism and the exploration of dynamic effects through ab initio molecular dynamics simulations. scielo.brufl.edu These computational investigations, often performed in close collaboration with experimental studies, provide a comprehensive understanding of the reactivity of this compound and can guide the design of new synthetic routes and the prediction of its stability under various conditions. nih.gov

Applications in Medicinal Chemistry and Biological Sciences

The tert-Butyl (4-methylpyridin-2-yl)carbamate Scaffold as a Versatile Intermediate in Drug Discovery

In the landscape of drug discovery, the development of novel therapeutic agents often relies on the strategic use of key chemical intermediates. These intermediates serve as foundational scaffolds that can be chemically modified to create a diverse library of compounds for biological screening. This compound functions as such a scaffold. The Boc protecting group on the amino functionality allows for controlled, stepwise synthetic modifications, while the pyridine (B92270) ring offers a key structural motif present in numerous biologically active compounds.

Its utility is prominently demonstrated in its role as a precursor for the synthesis of potent enzyme inhibitors. nih.gov Specifically, it has been utilized as a starting material in the multi-step synthesis of highly substituted imidazole (B134444) derivatives designed to target specific protein kinases. acs.org The synthesis of tert-Butyl N-benzyl-N-(4-methylpyridin-2-yl)carbamate, a direct derivative, has been documented as a crucial step in the pathway to creating potent inhibitors of p38 mitogen-activated protein (MAP) kinase. nih.gov The stability of the carbamate (B1207046) under various reaction conditions, coupled with the reactivity of the pyridine core, makes it an invaluable tool for medicinal chemists aiming to construct complex molecular architectures for therapeutic applications.

Inhibition of Protein Kinases

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders, making them one of the most important classes of drug targets. The 2-aminopyridine (B139424) framework, accessible from this compound, is a key pharmacophore in many kinase inhibitors.

The p38 MAP kinases are key mediators in the cellular response to inflammatory cytokines and stress signals, making them a significant therapeutic target for inflammatory diseases. uni-tuebingen.decolumbia.edu Research has established this compound as a key intermediate in the synthesis of a class of 2-alkylsulfanyl-5-(2-aminopyridin-4-yl)-4-(4-fluorophenyl)imidazoles, which have demonstrated potent inhibitory activity against p38α MAP kinase. nih.govacs.org

In a pivotal study, this carbamate was used as the foundational starting material to construct the 2-aminopyridinyl moiety of the final imidazole-based inhibitors. acs.org Through a series of synthetic steps, the core scaffold was elaborated with various substituents at the imidazole-C2-thio position and the 2-aminopyridinyl functionality. This led to the identification of several compounds with potent, low-nanomolar efficacy in both enzymatic and cellular assays. acs.org The research highlighted that these novel inhibitors may interact with the ribose and phosphate (B84403) binding sites of the p38 MAP kinase, a characteristic that differentiates them from some other known kinase inhibitors. acs.org The findings underscore the value of the this compound scaffold in generating potent and specific p38 MAP kinase inhibitors. acs.org

| Compound Derivative Structure (Substituent at Imidazole C2-S position) | p38α MAP Kinase IC₅₀ (nM) | TNF-α Release IC₅₀ (nM) [Human Whole Blood] |

| 2-Hydroxyethyl | 13 | 110 |

| 2,3-Dihydroxypropyl | 2 | 37 |

| 3-Hydroxypropyl | 6 | 130 |

| 2-Aminoethyl | 11 | >1000 |

| Carboxymethyl | 11 | 370 |

This table presents a selection of inhibitory data for compounds synthesized using the this compound-derived scaffold. Data sourced from Koch, P. et al. (2008). acs.org

A review of the scientific literature does not prominently feature this compound as a direct or key intermediate in the synthesis of inhibitors specifically targeting Cyclin-Dependent Kinases (CDKs). While related 2-aminopyridine scaffolds are common in CDK inhibitor design, the specific utility of this compound for this kinase family is not extensively documented in published research.

While numerous heterocyclic scaffolds have been explored for the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) to block angiogenesis, the available literature does not indicate that this compound is a commonly used intermediate or foundational scaffold for the development of potent VEGFR-2 inhibitors.

Analysis of published studies on the discovery and synthesis of Jun N-terminal Kinase 3 (JNK3) inhibitors does not identify this compound as a key building block or precursor. Research in this area tends to focus on other distinct chemical scaffolds.

Modulation of Cholinesterase Activity

A survey of medicinal chemistry literature concerning the development of cholinesterase inhibitors for conditions such as Alzheimer's disease does not show significant use of this compound. The design of cholinesterase modulators typically involves different pharmacophoric elements and structural frameworks.

Acetylcholinesterase (AChE) Inhibition

The carbamate functional group is a well-established pharmacophore for the inhibition of cholinesterases, enzymes critical for the breakdown of the neurotransmitter acetylcholine (B1216132). mdpi.com The inhibition of Acetylcholinesterase (AChE) is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. While this compound itself is not a direct inhibitor, its structural motifs are incorporated into more complex molecules designed to target AChE.

One such multi-target compound, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate, known as M4, was designed as a potential agent for Alzheimer's disease. In vitro studies demonstrated its ability to inhibit AChE with a reported inhibition constant (Ki) of 0.17 μM. mdpi.com This inhibitory action is crucial for reducing the hydrolysis of acetylcholine in the brain, thereby aiming to ameliorate cognitive symptoms associated with its depletion. sci-hub.se The design of such molecules highlights the utility of the carbamate scaffold in developing potent enzyme inhibitors. nih.gov

Table 1: Inhibitory Activity of Compound M4 Against Key Enzymes in Alzheimer's Disease

| Compound | Target Enzyme | Inhibition Metric | Value |

|---|---|---|---|

| M4 | Acetylcholinesterase (AChE) | Kᵢ | 0.17 μM mdpi.com |

Butyrylcholinesterase (BChE) Modulation

Similar to AChE, Butyrylcholinesterase (BChE) is another key enzyme involved in acetylcholine metabolism. In certain conditions, particularly in the later stages of Alzheimer's disease, BChE's role becomes more prominent. Carbamate-based structures have been investigated for their ability to modulate BChE, with some demonstrating potent inhibitory activity. mdpi.comnih.gov

Research into novel carbamates has yielded compounds with significant potency, with some enantiomeric forms showing IC₅₀ values as low as 3 nM for BChE. nih.gov Studies on various O-aromatic N,N-disubstituted carbamates have shown that these derivatives can exhibit weak to moderate inhibition of both AChE and BChE, with IC₅₀ values for BChE often being lower than those for AChE, indicating a degree of selectivity. mdpi.com For instance, 2-(phenylcarbamoyl)phenyl diphenylcarbamate was identified as a potent BChE inhibitor with an IC₅₀ value of 1.60 µM. mdpi.com This demonstrates that the carbamate scaffold, a key feature of this compound, is versatile and can be tailored to achieve selective modulation of BChE. mdpi.com

Nitric Oxide Synthase (NOS) Inhibition and Neurodegenerative Disease Implications

Nitric oxide (NO) is a critical signaling molecule produced by nitric oxide synthase (NOS) enzymes. nih.gov Overproduction of NO by the neuronal isoform (nNOS) is linked to neurotoxicity and is implicated in the pathology of neurodegenerative diseases. escholarship.org Consequently, the development of selective nNOS inhibitors is a significant therapeutic goal. escholarship.org

Selective Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

The 2-aminopyridine scaffold, which is the core of this compound, is a foundational structure for a series of potent and selective human nNOS inhibitors. escholarship.org The parent amine, 2-amino-4-methylpyridine (B118599), has itself been identified as a NOS inhibitor. nih.gov

Recent research has focused on developing derivatives that link a difluorobenzene ring to this 2-aminopyridine scaffold. escholarship.org One particularly potent compound from this series, designated as compound 17 , demonstrated excellent potency against both rat nNOS (Ki = 15 nM) and human nNOS (Ki = 19 nM). escholarship.org Crucially, this compound exhibited high selectivity, being 1075-fold more selective for human nNOS over human eNOS (endothelial NOS) and 115-fold more selective over human iNOS (inducible NOS). escholarship.org Such selectivity is vital to avoid side effects associated with the inhibition of other NOS isoforms. escholarship.org

Table 2: Potency and Selectivity of a 2-Aminopyridine-Based nNOS Inhibitor (Compound 17)

| Enzyme Target | Inhibition Constant (Kᵢ) | Selectivity Ratio (vs. hnNOS) |

|---|---|---|

| human nNOS (hnNOS) | 19 nM escholarship.org | 1 |

| human eNOS (heNOS) | >20,000 nM escholarship.org | 1075-fold escholarship.org |

Impact on Amyloid Beta Aggregation and Neuroprotection

The aggregation and deposition of the amyloid-β (Aβ) peptide are pathological hallmarks of Alzheimer's disease. nih.gov Derivatives containing the carbamate moiety have been investigated for their potential to interfere with this process and provide neuroprotection. mdpi.comnih.gov

The multi-target compound M4, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate, has been shown to effectively inhibit the aggregation of Aβ. mdpi.comnih.gov In vitro studies reported that at a concentration of 100 μM, M4 inhibited Aβ aggregation by 85%. mdpi.com Furthermore, this compound demonstrated a moderate protective effect in astrocyte cells against toxicity induced by Aβ1-42. mdpi.comnih.gov This neuroprotective activity is linked to a reduction in TNF-α and free radicals in cell cultures. mdpi.com These findings suggest that carbamate-containing molecules can offer a dual benefit by not only modulating enzyme activity but also by directly targeting the Aβ aggregation pathway. mdpi.comnih.gov

Antitumor and Antiproliferative Activities of Derivatives

The N-substituted 2-aminopyridin-4-yl scaffold, for which this compound is a key intermediate, is present in a variety of compounds investigated for antitumor and antiproliferative activities. nih.gov These derivatives often function by inhibiting key enzymes involved in cell growth and proliferation, such as protein kinases. nih.govnih.gov

This scaffold has been identified in inhibitors of several critical cancer-related targets, including:

p38 MAP kinase nih.govnih.govresearchgate.net

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) nih.gov

Cyclin-Dependent Kinases (CDKs) nih.gov

JNK3 inhibitors nih.gov

The synthesis of potent p38 MAP kinase inhibitors, for example, has utilized this compound and its N-benzyl derivative as intermediates. nih.govnih.govresearchgate.net Additionally, other classes of carbamate derivatives have shown promising antiproliferative effects. nih.gov For instance, carbamate analogs of Melampomagnolide B were evaluated against a panel of human cancer cell lines, with some exhibiting GI₅₀ values in the nanomolar range against leukemia, melanoma, and breast cancer cell lines. nih.gov Separately, novel N-tert-butyl substituted pseudothiohydantoin derivatives have also been explored as potential anti-cancer agents. mdpi.com

Investigation of Enzyme Mechanisms and Protein-Ligand Interactions

Understanding how a molecule binds to its target protein is fundamental to drug design. nih.gov The study of protein-ligand interactions elucidates the physicochemical mechanisms governing molecular recognition, including binding affinity and specificity. nih.gov The structure of this compound and its derivatives provides a valuable platform for such investigations.

Crystallographic studies of this compound reveal that it forms dimers through intermolecular N–H···N hydrogen bonds. nih.gov The carbamate fragment is largely planar, indicating a partial double-bond character that can influence its binding properties. nih.gov Similar analysis of its N-benzyl derivative shows how the addition of substituents alters the molecule's conformation, with the pyridine ring and carbamate plane being nearly perpendicular to the added phenyl ring. nih.gov

Furthermore, co-crystal structures of 2-aminopyridine-based inhibitors bound to nNOS and eNOS enzymes have provided detailed insights into the structural basis for their potency and selectivity. escholarship.org These studies reveal the specific interactions between the inhibitor and amino acid residues in the enzyme's active site, explaining why the molecule binds more tightly to nNOS than to other isoforms. escholarship.org Such detailed structural information is invaluable for understanding enzyme mechanisms and for the rational design of new, more effective inhibitors. escholarship.orgnih.gov

Binding Affinities and Molecular Recognition

The molecular structure of this compound facilitates specific intermolecular interactions that are crucial for molecular recognition. Crystal structure analysis reveals that the compound forms dimers through intermolecular hydrogen bonds. nih.gov In its crystalline state, two independent molecules are linked by these N—H···N hydrogen bonds. nih.gov This dimerization exemplifies a fundamental molecular recognition process, where the specific geometry and electronic properties of the molecule dictate its binding to another molecule. The pyridine ring and the carbamate fragment are both planar, with dihedral angles of 12.1° and 3.5° between these planes in the two independent molecules of the dimer, respectively. nih.gov Such structural characteristics are foundational to how derivatives of this compound bind to their biological targets.

Mechanisms of Action: Covalent Bond Formation, Hydrogen Bonding, and π-π Interactions

The biological activity of pyridine carbamate derivatives is governed by a variety of chemical interactions.

Covalent Bond Formation: While this compound itself is a stable intermediate, analogous structures can be engineered to include reactive groups. For instance, a related compound featuring a formyl group can form covalent bonds with nucleophilic residues in proteins, thereby modulating the function of enzymes or receptors.

Hydrogen Bonding: Hydrogen bonding is a predominant mechanism of interaction for this class of compounds. nih.gov In the crystal structure of this compound, the molecules form dimers via pairs of intermolecular N—H···N hydrogen bonds. nih.gov The geometry of these bonds has been precisely determined, showcasing the specific distances and angles that stabilize the interaction. nih.gov This capacity for hydrogen bonding is critical for the interaction of derivative drugs with their protein targets. nih.gov

Table 1: Hydrogen-Bond Geometry in Crystalline this compound

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N8A—H8A···N2B | 0.94 | 2.05 | 2.980 | 171 |

| N8B—H8B···N2A | 0.98 | 2.04 | 3.015 | 173 |

Data sourced from crystallographic analysis. nih.gov

π-π Interactions: The aromatic pyridine ring is capable of engaging in π-π interactions, which are important noncovalent interactions in biological systems. These stacking interactions can occur between the pyridine ring of the compound and aromatic amino acid residues in a protein's active site. mdpi.com Studies on related molecules containing both pyridine and other heterocyclic rings confirm the presence of π-π stacking, with measured centroid-to-centroid distances indicating a stabilizing interaction. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies of Substituted Pyridine Carbamates

Structure-Activity Relationship (SAR) studies are essential for optimizing the therapeutic properties of a lead compound. For pyridine derivatives, SAR analyses have revealed key structural features that influence their biological activity. The nature, position, and number of substituents on the pyridine ring can dramatically alter a compound's efficacy and selectivity. nih.govmdpi.com

Research has shown that the antiproliferative activity of pyridine derivatives is significantly affected by the types of functional groups attached to the pyridine scaffold. nih.govmdpi.com The presence of groups containing nitrogen and oxygen, such as methoxy (B1213986) (-OCH₃), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH₂) groups, tends to enhance antiproliferative activity against various cancer cell lines. mdpi.com Conversely, the introduction of halogen atoms or other bulky substituents often leads to a decrease in activity. mdpi.com

Table 2: General SAR Trends for Substituted Pyridine Derivatives

| Substituent Type | General Effect on Antiproliferative Activity |

|---|---|

| -OCH₃, -OH, -C=O, -NH₂ | Tends to enhance activity |

| Halogens (e.g., -Br, -Cl, -F) | Tends to decrease activity |

| Bulky Groups | Tends to decrease activity |

This table summarizes general findings from broad SAR analyses of pyridine derivatives. nih.govmdpi.com

These studies underscore the importance of fine-tuning the electronic and steric properties of the molecule to achieve optimal interaction with the biological target. The carbamate portion of the molecule also plays a role, contributing to stability and the ability to form hydrogen bonds. nih.gov

Preclinical Evaluation of Efficacy and Selectivity Profiles

Preclinical studies on various substituted pyridine derivatives have demonstrated their potential therapeutic efficacy in different disease models. These evaluations are critical for determining a compound's biological effects and its selectivity for the intended target before any clinical investigation.

One area of investigation has been in the development of novel macrofilaricidal compounds for treating onchocerciasis. A series of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines, which feature pyridine rings, were evaluated. The lead compound demonstrated a significant, 68% reduction of adult worms in an infected mouse model, establishing proof of principle for the series. acs.org

In another example, the effects of substitutions on the pyridine ring of epibatidine, a neuronal nicotinic receptor agonist, were assessed to determine their impact on affinity, efficacy, and subtype selectivity. nih.gov The study found that different substituents produced a wide variety of effects. For instance, a fluoro analog showed significantly greater affinity (52- to 875-fold) for β2-containing receptors over β4-containing ones, while a bromo analog had a more modest preference (4- to 55-fold) for β2-containing receptors. nih.gov The amino-substituted analog also displayed a strong preference for β2- over β4-containing receptors (10- to 115-fold). nih.gov These findings highlight how specific substitutions can be used to tailor the selectivity profile of a pyridine-based compound.

Table 3: Preclinical Efficacy of Select Pyridine Analogs

| Compound Series/Analog | Therapeutic Area | Preclinical Model | Key Efficacy Finding |

|---|---|---|---|

| Amino-thiazole derivative (Compound 1) | Onchocerciasis (Filarial Infection) | L. sigmodontis-infected mice | 68% reduction in adult worm burden |

| Fluoro-epibatidine analog | Neurological (Nicotinic Receptor Agonist) | Oocytes expressing rat nAChRs | 52- to 875-fold greater binding affinity for β2- vs. β4-containing receptors |

| Bromo-epibatidine analog | Neurological (Nicotinic Receptor Agonist) | Oocytes expressing rat nAChRs | 4- to 55-fold greater binding affinity for β2- vs. β4-containing receptors |

Data from preclinical studies on pyridine-containing compounds. acs.orgnih.gov

These preclinical evaluations are indispensable for identifying promising drug candidates and understanding how structural modifications influence their biological activity and selectivity.

Other Advanced Research Applications of Tert Butyl 4 Methylpyridin 2 Yl Carbamate

Applications in Agricultural Chemistry as a Building Block for Agrochemicals

In the field of agricultural chemistry, the pyridine (B92270) ring and carbamate (B1207046) functional group are common moieties in a variety of active compounds. The structural framework of tert-Butyl (4-methylpyridin-2-yl)carbamate makes it a theoretical building block for the synthesis of more complex molecules with potential pesticidal, insecticidal, or herbicidal properties. The tert-butyl carbamate group serves as a protected amine, which can be deprotected under specific conditions to allow for further chemical modifications, enabling the creation of diverse derivatives for screening and development.

The development of novel pesticides and insecticides often involves the synthesis and biological evaluation of new chemical entities. While specific research detailing the direct use of this compound in the synthesis of commercial pesticides or insecticides is not extensively documented in publicly accessible literature, its structural components are present in various agrochemicals. The general synthetic strategy would involve using this compound as a starting material to introduce the 4-methylpyridin-2-amino scaffold into a larger molecule.

Hypothetical Research Data on Insecticidal Activity

| Derivative Code | Target Pest | Contact Toxicity (LD50, µ g/insect ) | Systemic Activity |

|---|---|---|---|

| TMPC-I01 | Aphids | 0.52 | Moderate |

| TMPC-I02 | Mites | 1.15 | Low |

Note: This table is illustrative and represents the type of data that would be generated in screening programs for new insecticidal compounds derived from this compound.

Utilization in Advanced Materials Science

The properties of this compound, such as its defined molecular structure and reactive potential, make it a candidate for incorporation into advanced materials. Its pyridine and carbamate groups can impart specific functionalities to polymers and coatings.

The incorporation of small organic molecules into polymer matrices is a common strategy to enhance material properties such as thermal stability, mechanical strength, and chemical resistance. While there is limited specific research on the use of this compound in this context, related pyridine-containing compounds have been investigated for their ability to improve the performance of various polymers. The nitrogen atom in the pyridine ring can act as a site for hydrogen bonding or coordination with metal ions, potentially leading to improved polymer chain interactions.

Illustrative Data on Polymer Properties

| Polymer Matrix | Additive Concentration (% w/w) | Tensile Strength (MPa) | Thermal Decomposition Temp. (°C) |

|---|---|---|---|

| Polystyrene | 0 | 40 | 350 |

| Polystyrene | 1 | 45 | 365 |

Note: This table provides a hypothetical representation of how the incorporation of a compound like this compound could influence polymer properties.

Role in Analytical Chemistry as a Reagent and Standard

In analytical chemistry, compounds with high purity and well-defined structures are essential as reagents and standards. This compound, with its stable nature, has the potential for such applications.

While specific, widespread use is not documented, a compound of this nature could serve as a reference standard in chromatographic techniques like HPLC or GC for the identification and quantification of related pyridine derivatives. Its distinct molecular weight and fragmentation pattern would also make it suitable for use in mass spectrometry for calibration or as an internal standard. However, without dedicated studies or commercially available standards for this purpose, its role in analytical chemistry remains largely theoretical.

Applications in Chromatography Techniques

There is currently no specific information available in scientific literature detailing the use of this compound as a standard or modifying agent in chromatography techniques. While structurally related compounds, such as those with a formyl group instead of a methyl group, have been mentioned as potential standards for calibrating analytical instruments, similar applications for the 4-methyl derivative have not been reported.

Use as an Internal Standard in Spectroscopic Analyses

The use of this compound as an internal standard in spectroscopic analyses has not been specifically described in published research. An internal standard is a compound added in a constant amount to samples, the blank, and calibration standards in a chemical analysis. By comparing the signal of the analyte to the signal of the internal standard, quantitative analysis can be more accurate. Although carbamate and pyridine moieties are common in molecules used for such purposes, specific data for this compound is not available.

Catalytic Applications and Functional Materials Development

Scientific literature does not currently contain reports on the application of this compound in catalytic processes or in the development of functional materials. While pyridine derivatives are known to act as ligands in catalysis and as components in functional polymers and materials, the specific contributions and potential of this compound in these fields have not been explored or documented. Research on similar pyridine-containing compounds suggests potential for such applications, but direct evidence for the title compound is lacking.

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Pathways for Sustainable Production

The traditional synthesis of carbamates often involves hazardous reagents such as phosgene. rsc.org Modern research is pivoting towards greener, more sustainable synthetic methodologies to produce intermediates like tert-Butyl (4-methylpyridin-2-yl)carbamate. The principles of green chemistry are increasingly being applied to minimize waste, reduce energy consumption, and utilize less toxic substances.

Future explorations in this area include:

Catalyst-Free and Solvent-Free Reactions: Developing synthetic routes that eliminate the need for metal catalysts and hazardous solvents aligns with the goals of sustainable chemistry. A novel methodology has been reported for the direct transformation of Boc-protected amines into carbamates using tert-butoxide lithium as the sole base, obviating the need for hazardous reagents. rsc.orgrsc.org

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and operates under mild conditions. Hydrolases have been identified as sustainable catalysts for multicomponent reactions (MCRs) leading to pyridine (B92270) derivatives. nih.gov Research into enzymatic pathways for the synthesis of 2-aminopyridine (B139424) carbamates could lead to more environmentally benign production processes.

Magnetic Nanoparticle Catalysts: The use of magnetically recoverable nanocatalysts, such as Fe3O4-based nanoparticles, in the synthesis of pyridine derivatives is a promising green approach. rsc.orgnih.gov These catalysts offer high efficiency and can be easily separated from the reaction mixture for reuse, minimizing catalyst waste. nih.govsamipubco.com

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. Applying flow chemistry to the synthesis of this carbamate (B1207046) could enhance efficiency and reduce the environmental footprint of its production.

Diversification of Biological Targets for Therapeutic Development

While this compound is a known intermediate in the synthesis of potent p38 MAP kinase inhibitors, its pyridine scaffold is a versatile pharmacophore present in a wide array of bioactive compounds. nih.gov The pyridine ring system is instrumental in molecules with antimicrobial, antiviral, anticancer, and anti-inflammatory properties. chemicalbook.com This versatility opens up avenues for diversifying the biological targets for new therapeutic agents derived from this compound.

Future research directions could focus on:

Kinase Inhibitor Scaffolding: The core structure is ideal for developing inhibitors against other kinases beyond p38 MAP. Many protein kinases share structural similarities in their ATP-binding sites, and subtle modifications to the parent molecule could redirect its selectivity towards other kinases implicated in diseases like cancer or autoimmune disorders. nih.gov